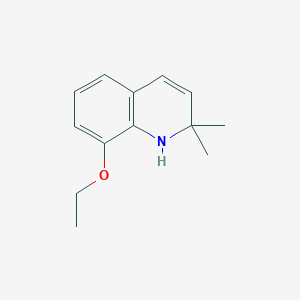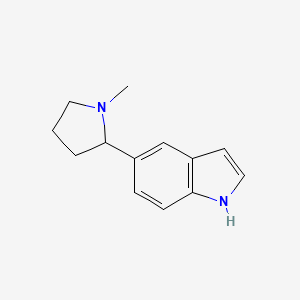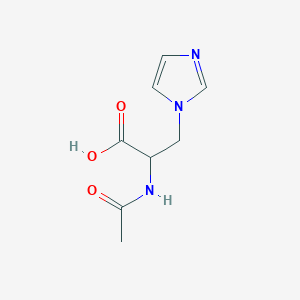![molecular formula C12H12N2O B11900026 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-05-0](/img/structure/B11900026.png)
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused chromene and pyrazole ring system, contributes to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole can be achieved through a multi-component reaction involving 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde. This reaction is typically carried out in the presence of a heterogeneous nanoporous acid catalyst, such as sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), under mild conditions . The reaction proceeds through a one-pot, three-component procedure, resulting in good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of multi-component reactions and heterogeneous catalysts suggests that scalable and environmentally friendly processes could be developed. The use of nanoporous catalysts like SBA-Pr-SO3H offers advantages in terms of catalyst recovery and reuse, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with different biological activities.
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another fused pyrazole compound with distinct chemical properties and applications.
Uniqueness
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is unique due to its fused chromene-pyrazole ring system, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
62407-05-0 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
3,8-dimethyl-2,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)12-10(6-15-11)8(2)13-14-12/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
JLTWMADREZSOFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC3=C(NN=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)




![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)


![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)




